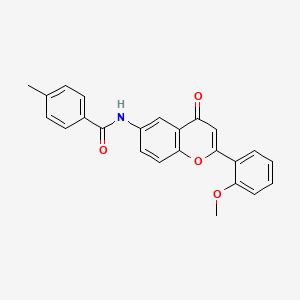

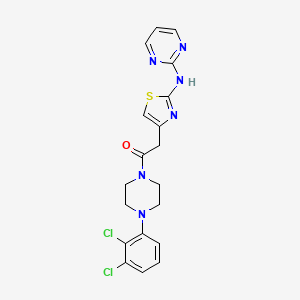

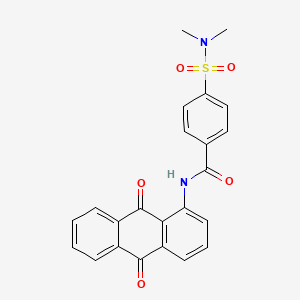

N-(2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl)-4-methylbenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

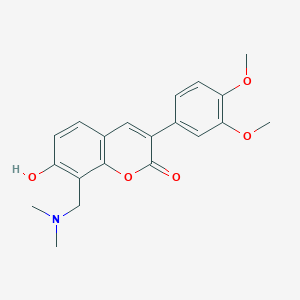

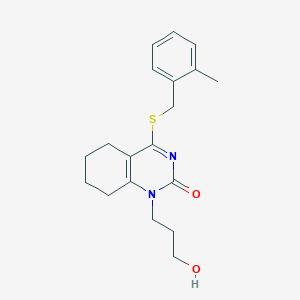

The compound “N-(2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl)-4-methylbenzamide” is a complex organic molecule. It contains a chromene ring (a heterocyclic compound consisting of a benzene ring fused to a pyran ring), a methoxyphenyl group (a phenyl ring with a methoxy group attached), and a benzamide group (a benzene ring attached to an amide group) .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine the structure .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions occur. For example, the chromene ring might undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and reactivity, would be determined by its molecular structure .科学的研究の応用

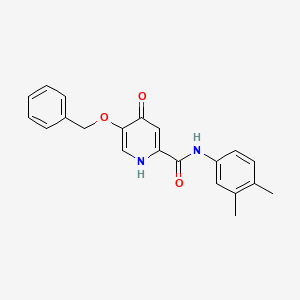

Antibacterial and Antifungal Activities

N-(2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl)-4-methylbenzamide derivatives have been synthesized and evaluated for their antimicrobial properties. These compounds showed significant in vitro antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus, Streptococcus pyogenes) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria. Additionally, they exhibited inhibitory action against fungal strains (e.g., Candida albicans, Aspergillus niger, Aspergillus clavatus), suggesting potential therapeutic applications in treating microbial diseases, particularly bacterial and fungal infections (Desai et al., 2013).

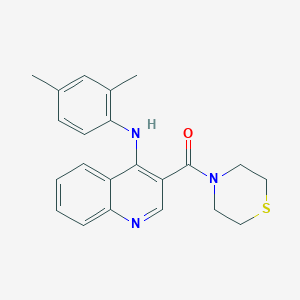

G Protein-Coupled Receptor (GPR35) Agonist

Compounds related to this compound have been identified as potent and selective agonists for the G protein-coupled orphan receptor GPR35. These findings are significant because GPR35 is implicated in various physiological and pathological processes, and understanding its agonists can help elucidate the receptor's role in diseases and potentially identify new therapeutic targets (Thimm et al., 2013).

Synthetic Methodologies and Chemical Properties

The synthesis and characterization of compounds structurally related to this compound have been explored, providing insights into their chemical properties and potential applications in organic synthesis. For instance, the use of ionic liquids in the synthesis of benzo[c]chromen-6-ones, starting with 2-methoxyphenylboronic acids, demonstrates innovative methodologies that can be applied in the synthesis of complex organic molecules. This approach not only offers a faster reaction time but also a more environmentally friendly alternative to traditional synthesis methods (Kemperman et al., 2006).

Antioxidant Activities

Research into derivatives of this compound has revealed their potential antioxidant properties. Compounds with similar structures have been evaluated for their ability to scavenge free radicals, showing promising antioxidative potentials that could be harnessed in developing treatments for diseases caused by oxidative stress (Perin et al., 2018).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

N-[2-(2-methoxyphenyl)-4-oxochromen-6-yl]-4-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19NO4/c1-15-7-9-16(10-8-15)24(27)25-17-11-12-22-19(13-17)20(26)14-23(29-22)18-5-3-4-6-21(18)28-2/h3-14H,1-2H3,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUQNIHCFEYYNBG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=CC3=O)C4=CC=CC=C4OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-(8,10-Dimethyl-2-propylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-yl)piperazin-1-yl)ethanol](/img/structure/B2996091.png)

![7-[(6-chloro-7-ethyl-2-oxo-2H-chromen-4-yl)methyl]-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B2996094.png)

![8-[4-(Propane-2-sulfinyl)benzoyl]-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile](/img/structure/B2996096.png)

![Methyl 3-[4-(4-fluorophenyl)phthalazinyloxy]benzoate](/img/structure/B2996106.png)

![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-phenethyl-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2996109.png)